Home > Products > Screening Compounds P54230 > Allitinib tosylate
Allitinib tosylate - 1050500-29-2

Allitinib tosylate

Catalog Number: EVT-253078
CAS Number: 1050500-29-2
Molecular Formula: C31H26ClFN4O5S
Molecular Weight: 621.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day.
AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
Overview

Allitinib tosylate, also known as AST-1306, is a novel irreversible inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2. It is primarily being investigated for its potential in treating various solid tumors, particularly in cancer patients. This compound is structurally related to lapatinib, another well-known inhibitor, but is distinguished by its unique acrylamide side chain. Allitinib has shown considerable promise in clinical trials, particularly in China, where it is being evaluated for its efficacy and safety in oncology settings.

Source and Classification

Allitinib tosylate falls under the classification of antineoplastic agents, specifically targeting receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. Its development is part of a broader effort to create targeted therapies that can effectively inhibit cancer cell growth while minimizing damage to normal cells.

Synthesis Analysis

The synthesis of allitinib tosylate involves several chemical reactions that lead to the formation of the active compound. The process typically begins with the formation of an acrylamide derivative, which is then modified through various chemical transformations.

Methods and Technical Details

  1. Starting Materials: The synthesis often starts with commercially available precursors that undergo multiple steps of functional group modifications.
  2. Key Steps:
    • Formation of the Acrylamide Side Chain: This step is crucial as it defines the selectivity and potency of the compound against target receptors.
    • Tosylation: The final step involves converting the amine group into a tosylate form to enhance solubility and stability in biological systems.
  3. Characterization Techniques: The synthesized compound is typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of allitinib tosylate can be described as follows:

  • Molecular Formula: C₁₈H₁₈ClF₃N₄O₄S
  • Molecular Weight: Approximately 442.87 g/mol

Structural Features

  • The compound features an acrylamide group that contributes to its irreversible binding capability to the epidermal growth factor receptor.
  • The presence of a tosylate moiety enhances its pharmacokinetic properties, allowing for better absorption and distribution within biological systems.
Chemical Reactions Analysis

Allitinib tosylate undergoes various chemical reactions during its metabolic processing in the body:

Reactions and Technical Details

  1. Metabolism: Upon administration, allitinib is metabolized primarily through cytochrome P450 enzymes, particularly CYP3A4/5 and CYP1A2.
  2. Major Metabolites:
    • Amide hydrolysis leading to M6, which retains pharmacological activity.
    • Formation of dihydrodiol metabolites (M10), which are also active forms contributing to its therapeutic effects.

These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions associated with allitinib tosylate.

Mechanism of Action

Allitinib tosylate exerts its therapeutic effects primarily by inhibiting the activity of epidermal growth factor receptor and human epidermal growth factor receptor 2.

Process and Data

  • Binding Mechanism: The compound forms a covalent bond with cysteine residues in the active site of these receptors, leading to irreversible inhibition.
  • Impact on Signaling Pathways: This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

In vitro studies have demonstrated that allitinib effectively inhibits tumor growth in various cancer cell lines expressing these receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allitinib tosylate is typically presented as a white to off-white powder.
  • Solubility: It exhibits good solubility in organic solvents but limited solubility in water, which can affect formulation strategies for clinical use.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions but may be sensitive to light and moisture.
  • pH Sensitivity: Its solubility can vary significantly with changes in pH, which is an important consideration for drug formulation.
Applications

Allitinib tosylate is primarily researched for its applications in oncology:

Synthesis and Structural Optimization of Allitinib Tosylate

Rational Drug Design of Irreversible EGFR/ErbB2 Inhibitors

Allitinib tosylate (chemical name: N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)quinazolin-6-yl) acrylamide tosylate) emerged from systematic efforts to overcome limitations of reversible EGFR inhibitors like lapatinib. Its design leverages the anilino-quinazoline scaffold—a proven pharmacophore for kinase inhibition—augmented with a Michael acceptor system (acrylamide group) [1] [6]. This acrylamide moiety enables covalent bonding to cysteine residues (Cys797 in EGFR, Cys805 in ErbB2), conferring irreversible inhibition and prolonged suppression of oncogenic signaling [2] [5]. Key structural distinctions from predecessors include:

  • Targeted Covalent Inhibition: The acrylamide group’s electrophilic carbon undergoes nucleophilic attack by thiol groups of specific cysteine residues, forming a stable bond that persists even after drug clearance [1] [8].
  • Enhanced Potency: Allitinib exhibits IC₅₀ values of 0.5 nM (EGFR), 3.0 nM (ErbB2), and 0.8 nM (ErbB4), surpassing lapatinib’s activity in ErbB2-dependent models [5] [8].
  • Activity Against Mutants: Retains efficacy against EGFR T790M/L858R mutations (IC₅₀ = 12 nM), a common resistance mechanism against first-generation inhibitors [5] [6].

Table 1: Kinase Inhibition Profile of Allitinib

TargetIC₅₀ (nM)Significance
EGFR wild-type0.53000-fold selectivity over non-ErbB kinases
EGFR T790M/L858R12Overcomes "gatekeeper" resistance mutations
ErbB2 (HER2)3.0Superior to lapatinib in HER2-driven models
ErbB40.8Broad-spectrum ErbB inhibition

The strategic incorporation of the acrylamide group aligns with structural insights from co-crystallography studies, which show optimal positioning of the acrylamide β-carbon near cysteine thiols in the ATP-binding pocket [1] [6].

Synthetic Routes for α,β-Unsaturated Carbonyl Group Incorporation

The acrylamide group—critical for covalent binding—is introduced via late-stage functionalization of the quinazoline core. Key synthetic approaches include:

1. Knoevenagel Condensation:

  • A green chemistry route employs cesium-modified zeolites (CsX, CsY) to catalyze condensation between glyceraldehyde acetonide and active methylene compounds (e.g., ethyl acetoacetate) [10].
  • Conditions: Solvent-free, 30–70°C, yielding α,β-unsaturated esters with >80% selectivity.
  • Advantage: Avoids stoichiometric phosphine reagents used in Wittig reactions, reducing toxic byproducts [10].

2. Acrylation of Anilinoquinazolines:

  • The preferred industrial route involves coupling 6-aminoquinazoline intermediates with acryloyl chloride:
R-Quinazoline-NH₂ + ClOC-CH=CH₂ → R-Quinazoline-NH-CO-CH=CH₂  
  • Challenges: Diastereoselectivity control and polymerization side reactions require inert atmospheres and radical inhibitors [4] [9].
  • Tosylate Salt Formation: Freebase allitinib is treated with p-toluenesulfonic acid in ethanol to improve solubility and crystallinity [4].

Table 2: Metabolic Fate of Allitinib's Acrylamide Group

MetaboliteStructure ModificationFormation PathwaySignificance
M6 (Hydrolysis)Amide cleavage → carboxylic acidEsterases/CYP450sLoss of covalent binding capability
M10 (Dihydrodiol)Epoxidation + hydrolysisCYP3A4/Epoxide hydrolasePotential detoxification pathway
M23 (Epoxide)Epoxidation of acrylamideCYP3A4Electrophilic intermediate; may cause toxicity

Metabolite identification confirms the acrylamide’s susceptibility to enzymatic transformations, necessitating structural tuning to balance reactivity and stability [2] [4].

Structure-Activity Relationship (SAR) Studies of Quinazoline Derivatives

Systematic SAR analyses reveal how structural modifications modulate allitinib’s potency, selectivity, and metabolic stability:

1. Quinazoline Core Optimization:

  • C6 Acrylamide Position: Essential for covalent inhibition. Replacement with saturated amides (e.g., N-(4-((3-chloro-4-(3-fluorobenzyloxy)phenylamino)quinazolin-6-yl)but-2-enamide (NB-2)) reduces ErbB2 affinity 10-fold [2] [5].
  • C4 Anilino Group: 3-Chloro-4-(3-fluorobenzyloxy)phenyl enhances hydrophobic pocket occupancy. Removal of chloro substituent decreases EGFR binding by >50% [6] [8].

2. Michael Acceptor Modifications:

  • Acrylamide vs. Crotonamide: α-Methyl substitution (crotonamide) sterically hinders cysteine attack, reducing irreversible inhibition [1] [6].
  • Oxime Ether Analogs: Replace acrylamide with oxime ethers (e.g., compound 7o from [9]), which show potent EGFR inhibition (IC₅₀ = 0.07 µM) but lack covalent binding.

3. Impact on Resistance Profiles:

  • C797S Mutation: The C797S mutation in EGFR ablates covalent binding by replacing cysteine with serine. Allitinib derivatives with alternative electrophiles (e.g., vinyl sulfonamides) are under investigation [6] [8].

Table 3: SAR of Key Allitinib Analogs

Structural ModificationBiological ImpactReference
Removal of C6 acrylamideLoss of irreversible inhibition; IC₅₀ ↑ 100-fold [5] [6]
3-Fluorobenzyloxy → benzylEGFR IC₅₀ ↑ 2-fold; reduced cellular potency [6]
Acrylamide → propionamideReversible binding; t₁/₂ ↓ 4x [1]
Addition of C2 fluoro substituentEnhanced metabolic stability; Cl ↓ 30% [4]

These insights underscore the exquisite balance required between electrophilicity (for covalent binding) and metabolic stability for optimal drug efficacy [2] [6].

Properties

CAS Number

1050500-29-2

Product Name

Allitinib tosylate

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C31H26ClFN4O5S

Molecular Weight

621.1 g/mol

InChI

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)

InChI Key

ZMUKJEHWLJBODV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Synonyms

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.